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Compound of Interest

Compound Name:
5-(2-Fluorophenyl)-5-oxopentanoic

acid

Cat. No.: B170440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 5-(2-Fluorophenyl)-5-oxopentanoic acid. Due to the limited availability of specific

experimental data in peer-reviewed literature, this guide combines known properties with

predicted spectroscopic values and generalized experimental protocols.

Chemical and Physical Properties
5-(2-Fluorophenyl)-5-oxopentanoic acid is a keto acid derivative containing a fluorophenyl

group. Its fundamental properties are summarized below.
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Property Value Source

CAS Number 199664-70-5 [1][2][3]

Molecular Formula C₁₁H₁₁FO₃ [1][2]

Molecular Weight 210.20 g/mol [1]

Appearance
White to off-white crystalline

powder (Predicted)

Melting Point Not available

Boiling Point
381.7 ± 22.0 °C at 760 mmHg

(Predicted)
[3]

Density 1.2 ± 0.1 g/cm³ (Predicted) [3]

Spectroscopic Data (Predicted)
While specific experimental spectra for 5-(2-Fluorophenyl)-5-oxopentanoic acid are not

readily available in the cited literature, the expected spectroscopic characteristics can be

predicted based on the chemical structure and data from analogous compounds.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the aliphatic chain protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 Singlet 1H -COOH

7.8 - 8.0 Multiplet 1H Ar-H

7.1 - 7.6 Multiplet 3H Ar-H

~3.1 Triplet 2H -C(=O)CH₂-

~2.4 Triplet 2H -CH₂COOH

~2.0 Quintet 2H -CH₂CH₂CH₂-
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The carbon NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, and

the aliphatic carbons.

Chemical Shift (δ, ppm) Assignment

~198 C=O (ketone)

~178 C=O (acid)

160 - 163 (d, J ≈ 250 Hz) C-F

115 - 135 Aromatic C

~35 -C(=O)CH₂-

~33 -CH₂COOH

~20 -CH₂CH₂CH₂-

The infrared spectrum will be characterized by absorption bands typical of a carboxylic acid

and a ketone.

Wavenumber (cm⁻¹) Functional Group

2500-3300 (broad) O-H stretch (carboxylic acid)

~1710 C=O stretch (carboxylic acid)

~1680 C=O stretch (ketone)

~1600, ~1480 C=C stretch (aromatic)

~1250 C-F stretch

The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.
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m/z Assignment

210 [M]⁺

123 [FC₆H₄CO]⁺

95 [C₆H₄F]⁺

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of 5-(2-Fluorophenyl)-5-oxopentanoic acid.

A plausible synthetic route for 5-(2-Fluorophenyl)-5-oxopentanoic acid is the Friedel-Crafts

acylation of fluorobenzene with glutaric anhydride.

Materials:

Fluorobenzene

Glutaric Anhydride

Aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂)

Hydrochloric acid (HCl)

Sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexane

Procedure:

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, a

solution of glutaric anhydride in dichloromethane is added dropwise.
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Fluorobenzene is then added slowly to the reaction mixture, maintaining the temperature at 0

°C.

The reaction is allowed to warm to room temperature and stirred for several hours until

completion, as monitored by Thin Layer Chromatography (TLC).

The reaction mixture is carefully poured into a mixture of crushed ice and concentrated

hydrochloric acid.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by recrystallization from an appropriate solvent system (e.g.,

ethyl acetate/hexane) to yield 5-(2-Fluorophenyl)-5-oxopentanoic acid.

¹H and ¹³C NMR Spectroscopy:

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy:

An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer.
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The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the

resulting ions is measured.

Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization

process.
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Caption: Synthetic workflow for 5-(2-Fluorophenyl)-5-oxopentanoic acid.
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Caption: Workflow for the spectroscopic characterization of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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